molecular formula C14H12ClN3O B5779572 2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol

2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol

Cat. No.: B5779572
M. Wt: 273.72 g/mol
InChI Key: CICSCGMRUIMBNF-UHFFFAOYSA-N
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Description

  • MMV665850 is a compound that has been evaluated for its potential as an antibabesial agent.
  • Babesiosis is an infectious disease caused by Babesia parasites, and there is a need for effective drugs to combat this disease.
  • MMV665850 belongs to a class of compounds known as the Malaria Box , which contains diverse chemical entities with potential therapeutic applications.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for MMV665850 are not readily available in the literature.
    • it is part of the Malaria Box, which suggests that it was synthesized and curated for its antimalarial properties.
  • Chemical Reactions Analysis

    • The exact types of reactions that MMV665850 undergoes are not explicitly documented.
    • Common reagents and conditions associated with its synthesis and functionalization remain undisclosed.
    • Major products formed from its reactions are not specified.
  • Scientific Research Applications

    Antimicrobial Activity

    Benzimidazole derivatives, including the target compound, have demonstrated notable antimicrobial properties. Research indicates that compounds with benzimidazole motifs exhibit activity against various bacterial and fungal strains.

    Case Studies and Findings

    • A study reported that derivatives of benzimidazole showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae .
    • The minimum inhibitory concentration (MIC) for some synthesized derivatives was found to be as low as 5.19 µM, indicating potent antibacterial effects comparable to standard antibiotics .
    • Antifungal efficacy was also noted, with certain derivatives exhibiting MIC values lower than those of established antifungal agents like fluconazole .

    Anticancer Potential

    The anticancer properties of benzimidazole derivatives are well-documented, with several studies highlighting their effectiveness against various cancer cell lines.

    Research Highlights

    • A compound similar to 2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol was evaluated for its anticancer activity and showed an IC50 value of 4.12 µM against certain cancer cell lines, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM) .
    • The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .

    Neuroprotective Effects

    Recent investigations have begun to explore the neuroprotective potential of benzimidazole derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's.

    Key Findings

    • Some studies have focused on the ability of benzimidazole compounds to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds exhibiting strong AChE inhibitory activity could potentially enhance cognitive function by increasing acetylcholine levels .
    • In vitro assays demonstrated that certain derivatives could significantly inhibit AChE with IC50 values indicating strong potential for therapeutic applications in neurodegenerative disorders .

    Summary of Pharmacological Properties

    The following table summarizes the pharmacological activities associated with this compound and related compounds:

    Activity Description Reference
    AntibacterialEffective against Gram-positive and Gram-negative bacteria; MIC as low as 5.19 µM
    AntifungalSignificant activity against fungi; MIC comparable to fluconazole
    AnticancerIC50 values indicating potent cytotoxicity against cancer cell lines
    NeuroprotectiveAChE inhibition suggests potential for Alzheimer's treatment

    Comparison with Similar Compounds

    Biological Activity

    The compound 2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

    Chemical Structure and Properties

    The compound features a benzimidazole moiety linked to a chlorophenol group, which is known for its diverse pharmacological properties. The IUPAC name for this compound is 4-chloro-2-[1-(1H-benzimidazol-2-yl)aminomethyl]phenol . Its molecular formula is C16H16ClN3OC_{16}H_{16}ClN_3O, with a molecular weight of approximately 303.77 g/mol.

    Benzimidazole derivatives typically exhibit their biological effects through various mechanisms:

    • Antimicrobial Activity : Benzimidazole compounds often disrupt microbial cell wall synthesis or inhibit nucleic acid synthesis, leading to cell death.
    • Anticancer Activity : They may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
    • Anti-inflammatory Effects : Some derivatives inhibit pathways associated with inflammation, such as the NF-kB signaling pathway.

    Biological Activity Overview

    Activity Type Description Reference
    AntimicrobialExhibits activity against various bacterial strains, inhibiting growth effectively.
    AnticancerDemonstrates cytotoxic effects on cancer cell lines (e.g., MCF-7, A549).
    Anti-inflammatoryReduces inflammatory markers in cellular models.

    Antimicrobial Activity

    A study evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

    Anticancer Potential

    Research involving the cytotoxic effects of this compound on human cancer cell lines revealed promising results:

    • The compound exhibited an IC50 value below 10 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent anticancer activity.
    • Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways and caspase activation, highlighting its potential as an anticancer agent .

    Anti-inflammatory Effects

    In a cellular model of inflammation, this compound significantly reduced the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

    Properties

    IUPAC Name

    2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H12ClN3O/c15-10-5-6-13(19)9(7-10)8-16-14-17-11-3-1-2-4-12(11)18-14/h1-7,19H,8H2,(H2,16,17,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CICSCGMRUIMBNF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)NC(=N2)NCC3=C(C=CC(=C3)Cl)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H12ClN3O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    273.72 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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